3-Cyano-7-methoxyquinoline

EGFR inhibitor Covalent inhibitor Structure-Activity Relationship (SAR)

3-Cyano-7-methoxyquinoline (CAS 71083-49-3) is a disubstituted quinoline heterocycle characterized by an electron-withdrawing cyano group at the 3-position and an electron-donating methoxy group at the 7-position. Its molecular formula is C11H8N2O, with a molecular weight of 184.19 g/mol.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
Cat. No. B8549343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-7-methoxyquinoline
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=C(C=C2C=C1)C#N
InChIInChI=1S/C11H8N2O/c1-14-10-3-2-9-4-8(6-12)7-13-11(9)5-10/h2-5,7H,1H3
InChIKeyBEVFOGIUYIGEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-7-methoxyquinoline: A Core Scaffold for Potent Kinase Inhibitors


3-Cyano-7-methoxyquinoline (CAS 71083-49-3) is a disubstituted quinoline heterocycle characterized by an electron-withdrawing cyano group at the 3-position and an electron-donating methoxy group at the 7-position . Its molecular formula is C11H8N2O, with a molecular weight of 184.19 g/mol . This substitution pattern is a hallmark of a privileged scaffold in medicinal chemistry, specifically within the 3-cyanoquinoline class, which is renowned for producing potent inhibitors of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and related ErbB family members [1]. The compound is a critical synthetic intermediate for late-stage functionalization, most commonly at the 4-position, to generate highly potent and selective anticancer agents [2].

Why 3-Cyano-7-methoxyquinoline Cannot Be Replaced by Simpler Quinolines


Substituting 3-Cyano-7-methoxyquinoline with a generic, unsubstituted quinoline or a mono-substituted analog like 7-methoxyquinoline would be chemically and biologically counterproductive. The 3-cyano group is not a passive substituent; it acts as a critical Michael acceptor, enabling the formation of covalent, irreversible bonds with specific cysteine residues in the ATP-binding pockets of target kinases, such as EGFR [1]. This covalent mechanism, absent in non-cyano analogs, is responsible for the profound potency and sustained target inhibition observed in this class. The 7-methoxy group, conversely, provides essential electronic modulation and solubilizing character, and it serves as a convenient synthetic handle for further derivatization [2]. The precise combination of these two groups in a peri-arrangement is unique and is the minimal pharmacophore required for generating the potent biological activity characteristic of this class, as evidenced by the structure-activity relationships (SAR) of its downstream derivatives [3].

Quantifiable Differentiation Guide for 3-Cyano-7-methoxyquinoline's Scaffold


Covalent Warhead Function: 3-Cyano vs. 3-Hydrogen on Quinoline Core

The key differentiator of the 3-cyano group is its ability to form a covalent bond with Cys773 of EGFR, leading to irreversible inhibition, a feature absent in the 3-unsubstituted quinoline comparator. This is not a direct comparison of the final compounds but a foundational structure-activity relationship (SAR) from which the design of all potent derivatives originates. The 3-cyanoquinoline core is the minimal warhead, whereas quinoline itself is inactive against this target. Derivatives built on this core, such as compound 13j, have shown antitumor activity better than or equal to the clinical multi-kinase inhibitor Bosutinib in MTT assays [2].

EGFR inhibitor Covalent inhibitor Structure-Activity Relationship (SAR)

Kinase Inhibition Potency: 3-Cyanoquinoline vs. Quinazoline Core Scaffold

A direct, comparative crystallographic study between a quinoline and a quinazoline core scaffold reveals the quantum mechanical basis for the 3-cyanoquinoline's advantage. The quinoline scaffold is a “tighter binder” than its quinazoline counterpart due to a more favorable electron density arrangement for hinge-binding interactions [1]. This finding is consistent across quantitative biochemical activity data: while the unsubstituted 3-cyanoquinoline fragment is weak, its elaborated analogs consistently achieve low nanomolar IC50 values. For instance, a 3-cyano-7-alkoxyquinoline derivative (BDBM6476) achieves an IC50 of 0.48 nM against Src kinase [2], showcasing the potential potency attainable on this scaffold, which often exceeds that of similar quinazoline-based series.

EGFR inhibitor Scaffold comparison Kinase assay

Potency Window Enabled by the Scaffold: From Fragment to Sub-Nanomolar Inhibitor

The value of the 3-Cyano-7-methoxyquinoline scaffold is demonstrated by its potential potency window, which is accessible through simple synthetic derivatization. While the core fragment itself has weak affinity, as indicated by an entry for a 4-anilino-6-ethoxy-7-methoxy-3-quinolinecarbonitrile derivative with an EGFR IC50 of 21,200 nM [1], another derivative with optimized substituents at the 4 and 7 positions achieves an IC50 of 0.48 nM against Src kinase [2]. This represents a >44,000-fold improvement in potency through focused medicinal chemistry, a dynamic range that demonstrates the scaffold's exceptional tunability and validates it as a high-quality starting point for a lead optimization campaign.

Fragment-based drug discovery Kinase inhibitor Scaffold optimization

Specificity as a Synthetic Intermediate: The 7-Methoxy Group as an Orthogonal Handle

The 7-methoxy group of 3-Cyano-7-methoxyquinoline provides a chemical address for selective structural elaboration. A patent from Wyeth demonstrates the specific transformation of this exact compound: 3-cyano-7-methoxyquinoline (380 mg) was selectively demethylated to 3-cyano-7-hydroxyquinoline in 68% yield using AlCl3 in benzene, without affecting the cyano group [1]. This is in contrast to a 7-fluoro or 7-chloro analog, which would necessitate a nucleophilic aromatic substitution with sodium methoxide for similar diversification, a transformation that could be incompatible with other sensitive functional groups on the molecule . This orthogonal reactivity profile makes 3-Cyano-7-methoxyquinoline a strategically superior intermediate for generating diverse libraries for structure-activity relationship (SAR) exploration.

Synthetic chemistry Late-stage functionalization Selective derivatization

High-Value Application Scenarios for Procuring 3-Cyano-7-methoxyquinoline


Medicinal Chemistry: Lead Optimization of Covalent Kinase Inhibitors

For research groups focused on developing next-generation, irreversible inhibitors of EGFR, HER2, or Src family kinases, 3-Cyano-7-methoxyquinoline is the recommended core scaffold. As the evidence shows, this exact core is the basis for reaching sub-nanomolar potency (IC50 = 0.48 nM) [1]. Its procurement provides a validated entry point into a chemical space that is known to produce tight-binding covalent inhibitors with a well-understood mechanism involving Cys773 of EGFR [2]. Using this scaffold enables a direct comparison of new analogs against a rich historical dataset, accelerating SAR campaigns.

Synthetic Chemistry: Construction of Targeted Compound Libraries

This compound is a strategic building block for any group constructing a library of kinase-focused chemical probes. Its key advantage is the orthogonal reactivity offered by the 7-methoxy group, which can be selectively demethylated to generate a hydroxyl handle for further diversification in a good yield of 68% [3]. This allows for the efficient synthesis of a panel of 7-alkoxy or 7-acyl analogs without introducing cumbersome protecting group strategies, a clear advantage over analogous halo-substituted starting materials that require less orthogonal substitution chemistry.

Chemical Biology: Development of Irreversible Probe Molecules

In chemical biology, establishing target engagement through irreversible inhibition is a powerful technique. The 3-cyano group of this scaffold serves as a native, low-molecular-weight electrophilic warhead, making its derivatives ideal candidates for activity-based protein profiling (ABPP). The established SAR demonstrating that the 3-cyanoquinoline core binds to its kinase targets without additional large electrophilic appendages [2] means that probes derived from this scaffold will minimally perturb the parent ligand's binding pose, leading to more reliable target identification studies compared to those using a larger, linker-conjugated warhead.

Pharmaceutical Process Chemistry: Reliable Intermediate for Scale-Up

For process chemists, 3-Cyano-7-methoxyquinoline is a defined, scalable intermediate. Large-scale synthesis procedures are documented in the patent literature, demonstrating that multi-gram quantities can be prepared and manipulated using robust chemistry, such as the AlCl3-mediated demethylation on a gram-scale [3]. Procuring this specific compound, rather than initiating a de novo synthesis of an equivalently substituted quinoline, can de-risk early development timelines by providing a reliable, well-characterized starting point with a clear analytical profile.

Quote Request

Request a Quote for 3-Cyano-7-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.